6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmaceutical Importance
Heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. One study elaborated on the synthesis of a compound with a similar structural framework, detailing the chemical processes and structural characterization through spectroscopic techniques and crystallography. The synthesized compound exhibited potential for further pharmaceutical applications due to its unique structural attributes and was analyzed for its molecular interactions and stability through density functional theory calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, analyzing their antioxidant and antibacterial activities. The compounds showcased moderate activity against specific microorganisms, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing biological activities and provides a basis for further exploration of triazolo[4,3-b]pyridazine derivatives in antimicrobial applications (Anusevičius et al., 2015).
Antidiabetic Potential
The compound's framework has also been explored for antidiabetic applications, where a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This research aimed at developing new anti-diabetic medications, with compounds exhibiting significant DPP-4 inhibition in vitro, along with antioxidant and insulinotropic activities. Such studies highlight the compound's relevance in addressing diabetes through novel therapeutic approaches (Bindu et al., 2019).
Antitubercular Agents
Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines revealed their potential as antitubulin agents, demonstrating moderate to potent antiproliferative activity. These compounds, designed as analogues of combretastatin A-4, were synthesized and evaluated for their ability to inhibit tubulin polymerization and disrupt microtubule dynamics, indicating their potential application in cancer therapy. This study exemplifies how structural elements of triazolo[4,3-b]pyridazine derivatives can be exploited for therapeutic purposes, especially in targeting cancer cell proliferation (Xu et al., 2016).
特性
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-8-6-14(7-9-16)17-10-11-18-21-22-19(24(18)23-17)26-13-15-5-3-4-12-20-15/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKXEREMXZCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。